2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide
Overview
Description
2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide is a complex organic compound that features a bromine atom, a pyridine ring, and multiple methylthio groups
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the process leads to the formation of new carbon–carbon bonds , which can significantly alter the structure and function of organic molecules.
Result of Action
In the context of suzuki–miyaura coupling reactions, the result is the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
It is known that the success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine atom and the methylthio groups are key to its reactivity. It has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the redox state of cells, affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of transcription factors involved in stress responses, leading to altered gene expression profiles . This can result in changes in cellular metabolism, including shifts in energy production and utilization. Additionally, the compound’s impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . The methylthio groups can also participate in redox reactions, further influencing the compound’s activity. These interactions can result in changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing stress responses and improving metabolic efficiency . At high doses, the compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of energy. These effects can have downstream impacts on various cellular processes, including growth, differentiation, and stress responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence energy production and redox balance. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide typically involves multiple steps, including the bromination of a precursor compound and subsequent functionalization to introduce the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: This is a common reaction where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like amines or ethers .
Scientific Research Applications
2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyridine derivatives and those with multiple methylthio groups. Examples might include 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide analogs with different substituents or modifications to the pyridine ring .
Uniqueness
This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS2/c1-6-4-7(15-2)9(10(12-6)16-3)13-8(14)5-11/h4H,5H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJXMANODQCKRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CBr)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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